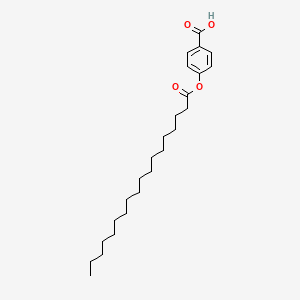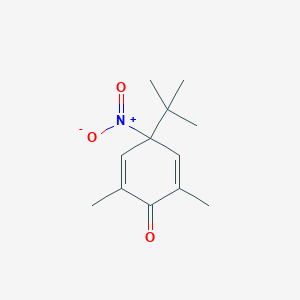![molecular formula C12H22O3 B14373120 Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol CAS No. 90988-59-3](/img/structure/B14373120.png)
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol is a chemical compound with the molecular formula C10H18O. It is also known by other names such as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol and isopinocampheol . This compound is characterized by its bicyclic structure, which includes a heptane ring with three methyl groups attached. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of pinene with acetic acid under acidic conditions to form the desired compound . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids . Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce alcohols. Substitution reactions often involve halogenation or nitration, where the compound reacts with halogens or nitric acid to form halogenated or nitrated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Comparaison Avec Des Composés Similaires
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be compared with other similar compounds such as pinene, camphor, and borneol . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For example, pinene is a monoterpene with a similar bicyclic structure but lacks the hydroxyl group present in this compound . Camphor and borneol are also bicyclic compounds with different functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
90988-59-3 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
ZKROEUYJLILEJM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2CC1C2(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)




![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)



![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)


